molecular formula C21H22ClN3O5S B2709325 1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine CAS No. 946237-91-8

1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine

Cat. No.: B2709325
CAS No.: 946237-91-8
M. Wt: 463.93
InChI Key: CKUGMWRWVYZTDS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl group and a 4-chlorobenzenesulfonyl moiety. This structure combines sulfonamide and oxadiazole pharmacophores, which are commonly associated with bioactivity in medicinal chemistry, including antimicrobial, anti-inflammatory, or enzyme-inhibitory properties . The 3,4-dimethoxyphenyl group may enhance lipophilicity and modulate electronic interactions with biological targets, while the 4-chlorobenzenesulfonyl group could influence binding affinity through steric and electronic effects .

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S/c1-28-18-8-3-15(13-19(18)29-2)20-23-21(30-24-20)14-9-11-25(12-10-14)31(26,27)17-6-4-16(22)5-7-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUGMWRWVYZTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the sulfonyl group: The sulfonylation of the piperidine ring can be carried out using sulfonyl chlorides in the presence of a base.

    Coupling reactions: The final step involves coupling the oxadiazole and sulfonylated piperidine intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine involves its interaction with specific molecular targets. The sulfonyl group and oxadiazole ring are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-linked 1,2,4-oxadiazole derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Notable Features Reference
1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine R1: 4-Cl-Benzenesulfonyl; R2: 3,4-OCH3 C21H21ClN4O5S 484.93 g/mol Combines sulfonamide and dimethoxy groups; potential dual-action pharmacology.
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine R1: 2,4-OCH3-Benzoyl; R2: 4-F-Phenyl C23H24FN3O4 425.45 g/mol Fluorophenyl group enhances metabolic stability; benzoyl vs. sulfonyl linkage.
4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine R1: H; R2: Thien-2-yl C9H10N3O2S 223.25 g/mol Thiophene substitution; smaller molecular weight; limited solubility.
1-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one derivatives (e.g., ) R1: Trifluoromethoxy; R2: Pyridinone Varies Varies Trifluoromethoxy group improves membrane permeability; pyridinone core.

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The 4-chlorobenzenesulfonyl group in the target compound may confer stronger hydrogen-bonding interactions with enzymes compared to benzoyl or acetyl analogs (e.g., ). This could enhance inhibitory activity against targets like cyclooxygenase or bacterial enzymes .
  • 3,4-Dimethoxyphenyl substituents are associated with improved binding to aromatic residues in receptor pockets, as seen in antifungal and anticancer agents. In contrast, 4-fluorophenyl () or thien-2-yl () groups may alter electron distribution and steric bulk, impacting selectivity .

Physicochemical Properties :

  • The target compound’s molecular weight (484.93 g/mol) and logP (estimated >3) suggest moderate lipophilicity, favoring blood-brain barrier penetration. Comparatively, the thiophene-containing analog () has lower molecular weight (223.25 g/mol) and may exhibit faster renal clearance .

Synthetic Accessibility :

  • Derivatives with trifluoromethoxy groups () require specialized fluorination steps, increasing synthesis complexity. In contrast, methoxy or chloro substituents (e.g., target compound) are more straightforward to incorporate via nucleophilic substitution or coupling reactions .

Biological Activity

1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine is a complex organic compound notable for its diverse biological activities. This compound integrates a piperidine ring with a sulfonyl group and an oxadiazole moiety, which are known for their pharmacological significance. The combination of these structures suggests potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antibacterial, and anticancer therapies.

Chemical Structure and Properties

The chemical formula for this compound is C21H22ClN3O5SC_{21}H_{22}ClN_3O_5S, and its IUPAC name is 1-(4-chlorophenyl)sulfonyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. The presence of the chlorobenzenesulfonyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole moiety is known for its role in enzyme inhibition, particularly as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. The sulfonamide functionality has been associated with antibacterial activity, while the piperidine ring contributes to the modulation of neurotransmitter systems.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. For instance, synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM against urease, indicating their potential as effective antibacterial agents .

CompoundTarget BacteriaIC50 (µM)
7lS. typhi2.14
7mB. subtilis0.63
7nOther strains6.28

Enzyme Inhibition

The compound has shown promising results as an inhibitor of AChE and urease. AChE plays a crucial role in neurotransmission, and its inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease. The strong inhibitory activity against urease suggests potential applications in treating urinary tract infections and related disorders.

Anticancer Activity

Research indicates that compounds similar to this compound may also exhibit anticancer properties. For example, derivatives have been shown to inhibit the proliferation of cancer cell lines such as SW480 and HCT116 with IC50 values significantly lower than conventional chemotherapeutics .

Case Studies

Case Study 1: Antibacterial Screening
A series of compounds based on the oxadiazole structure were evaluated for their antibacterial efficacy against various strains. The results highlighted that certain derivatives exhibited strong activity against resistant bacterial strains, suggesting their potential role in developing new antibiotics .

Case Study 2: Enzyme Inhibition Studies
In vitro studies demonstrated that several synthesized compounds effectively inhibited AChE and urease activities. These findings suggest that these compounds could serve as lead candidates for further development in treating neurological disorders and urinary tract infections .

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